![molecular formula C13H17ClN2O3S B1270631 2-氯-N-[4-(哌啶-1-磺酰基)-苯基]-乙酰胺 CAS No. 20491-97-8](/img/structure/B1270631.png)
2-氯-N-[4-(哌啶-1-磺酰基)-苯基]-乙酰胺
描述
2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide is a chemical compound that has garnered attention due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a chloroacetamide group linked to a phenyl ring, which is further substituted with a piperidine-1-sulfonyl group. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential as a lead compound in the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
Target of Action
Compounds with a piperidine moiety have been widely employed in drugs and show a wide range of biological and pharmaceutical activity .
Biochemical Pathways
It’s worth noting that compounds with a piperidine moiety have been shown to affect various biochemical pathways, including apoptosis in cancer cells via a mitochondrial-induced pathway .
生化分析
Biochemical Properties
2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect various metabolic pathways. For instance, it has been observed to interact with sulfonyl-containing enzymes, leading to enzyme inhibition . This interaction can alter the normal biochemical processes within cells, making it a valuable tool for studying enzyme functions and metabolic pathways.
Cellular Effects
The effects of 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the activity of key signaling molecules, leading to changes in cellular responses . Additionally, it can alter gene expression patterns, which can impact various cellular functions such as proliferation, differentiation, and apoptosis. These effects make it a useful compound for studying cellular mechanisms and developing therapeutic strategies.
Molecular Mechanism
At the molecular level, 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, leading to enzyme inhibition or activation . This binding can result in changes in the enzyme’s conformation and activity, affecting downstream biochemical pathways. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are crucial for understanding the compound’s mechanism of action and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under normal storage conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic and toxic effects.
Dosage Effects in Animal Models
The effects of 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide vary with different dosages in animal models. At lower doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, it can lead to adverse effects such as enzyme inhibition, cellular dysfunction, and toxicity. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound in preclinical studies.
Metabolic Pathways
2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes . The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. Understanding these metabolic interactions is essential for elucidating the compound’s mechanism of action and its potential impact on cellular function.
Transport and Distribution
The transport and distribution of 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its therapeutic and toxic effects, making it important to study its transport and distribution properties.
Subcellular Localization
The subcellular localization of 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide is an important factor that affects its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms are crucial for understanding how the compound exerts its effects at the cellular level and for developing targeted therapeutic strategies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide typically involves the reaction of 4-(piperidine-1-sulfonyl)aniline with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
化学反应分析
Types of Reactions: 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic substitution: Formation of substituted acetamides.
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of sulfide derivatives.
相似化合物的比较
2-Chloro-N-arylacetamide: Shares the chloroacetamide group but lacks the piperidine-1-sulfonyl substitution.
N-(4-(piperidine-1-sulfonyl)phenyl)acetamide:
4-(piperidine-1-sulfonyl)aniline: A precursor in the synthesis of the target compound.
Uniqueness: 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide is unique due to the combination of the chloroacetamide and piperidine-1-sulfonyl groups, which confer distinct reactivity and potential biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
属性
IUPAC Name |
2-chloro-N-(4-piperidin-1-ylsulfonylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3S/c14-10-13(17)15-11-4-6-12(7-5-11)20(18,19)16-8-2-1-3-9-16/h4-7H,1-3,8-10H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHAJTECGVSGDCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40360675 | |
| Record name | 2-Chloro-N-[4-(piperidine-1-sulfonyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40360675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20491-97-8 | |
| Record name | 2-Chloro-N-[4-(piperidine-1-sulfonyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40360675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




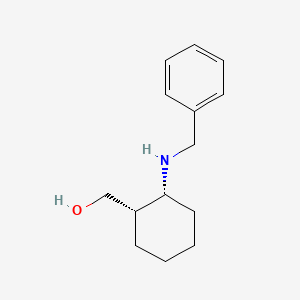
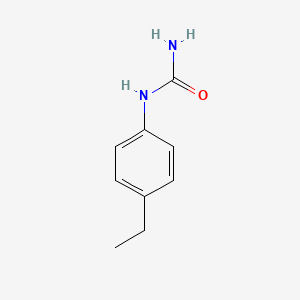


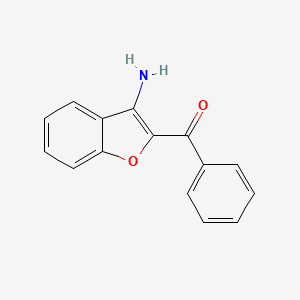
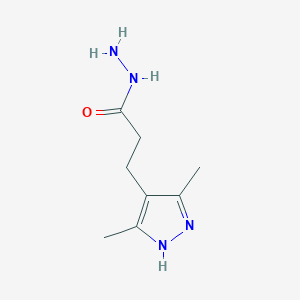
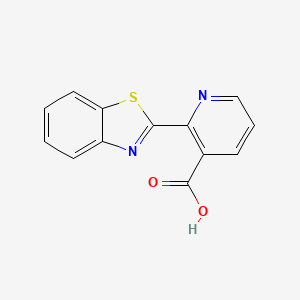
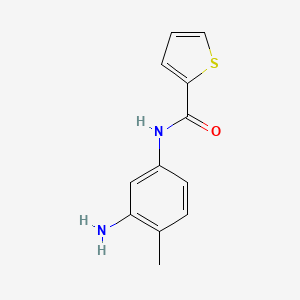

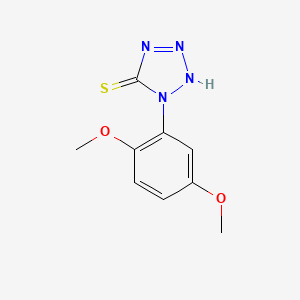

![3-Amino-6-methyl-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1270581.png)
